molecular formula C10H13N5O B11886634 N-(9-Propyl-9H-purin-6-yl)acetamide CAS No. 138433-35-9

N-(9-Propyl-9H-purin-6-yl)acetamide

Cat. No.: B11886634
CAS No.: 138433-35-9
M. Wt: 219.24 g/mol
InChI Key: AXFSMOUCQDWGOJ-UHFFFAOYSA-N
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Description

N-(9-Propyl-9H-purin-6-yl)acetamide (CAS 138433-35-9) is a synthetic purine derivative of significant interest in medicinal chemistry and chemical biology . With the molecular formula C10H13N5O and a molecular weight of 219.24 g/mol , this compound features a classic purine scaffold substituted with an acetamide group at the 6-position and a propyl chain at the 9-nitrogen atom . The purine nucleus is a privileged structure in nature and pharmacology, serving as a fundamental building block for nucleic acids and critical molecules in cellular signaling and metabolism, such as ATP and GTP . Researchers value N6-substituted and N9-alkylated purine analogs like this compound for their potential to interact with a variety of enzymatic targets and cellular receptors . These compounds are extensively investigated in academic and industrial research for developing novel therapeutic agents, with applications explored in areas including oncology, virology, and immunology . The compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138433-35-9

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

N-(9-propylpurin-6-yl)acetamide

InChI

InChI=1S/C10H13N5O/c1-3-4-15-6-13-8-9(14-7(2)16)11-5-12-10(8)15/h5-6H,3-4H2,1-2H3,(H,11,12,14,16)

InChI Key

AXFSMOUCQDWGOJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(N=CN=C21)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for N-9 Alkylation of the Purine (B94841) Core

The alkylation of the purine ring is a critical step in the synthesis of N-(9-Propyl-9H-purin-6-yl)acetamide. The purine nucleus possesses multiple potential sites for alkylation, primarily at the N-7 and N-9 positions of the imidazole (B134444) ring. ub.eduacs.org Consequently, achieving regioselectivity for the N-9 position is a key challenge.

Regioselective Alkylation Approaches for Purine Nucleobases

Direct alkylation of purine derivatives with alkyl halides under basic conditions often results in a mixture of N-7 and N-9 isomers, with the thermodynamically more stable N-9 regioisomer typically predominating. acs.orgnih.gov To enhance the regioselectivity for N-9 alkylation, various strategies have been developed. One approach involves the use of microwave irradiation in conjunction with a suitable base, such as tetrabutylammonium (B224687) hydroxide, which has been shown to significantly reduce reaction times and minimize the formation of the N-7 isomer. ub.edu Another method utilizes the temporary protection of the N-7 position. For instance, β-cyclodextrin has been employed to block the N-7 position of the purine ring, leading to highly selective N-9 alkylation in an aqueous medium. researchgate.net

The choice of solvent and base is crucial in directing the regioselectivity of the alkylation. For example, the use of N,N-diisopropylethylamine (DIPEA) as a base in n-butanol has been reported for the regioselective N-9 alkylation of 2,6-dichloropurine (B15474) derivatives. researchgate.net

Multi-Component Reaction Methodologies for Purine-Based Acyclonucleosides

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of acyclic nucleoside analogues by combining three or more reactants in a single step. researchgate.netnih.govmdpi.com A notable MCR for the synthesis of purine-based acyclonucleosides involves the alkylation of a purine nucleobase with an acetal (B89532) and an anhydride (B1165640), catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This reaction is typically carried out in acetonitrile (B52724) at room temperature and demonstrates excellent regioselectivity, yielding almost exclusively N-9 isomers. nih.gov While this method is powerful for generating a diverse range of acyclonucleosides, its direct application to the synthesis of a simple N-9 propyl derivative would depend on the selection of appropriate acetal and anhydride precursors. researchgate.netnih.gov

Alkylation with Propyl-Containing Precursors

The direct alkylation of a suitable purine starting material with a propyl-containing precursor, such as propyl bromide or propyl iodide, is a common strategy. The reaction is typically performed in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net This method, while straightforward, may require careful optimization of reaction conditions to maximize the yield of the desired N-9 propyl isomer and minimize the formation of the N-7 isomer.

For example, the alkylation of 2,6-dichloropurine with a propyl halide in the presence of K2CO3 in DMF can be employed to introduce the propyl group at the N-9 position. researchgate.net The reactivity of the alkyl halide plays a role, with more reactive halides potentially leading to faster reactions and improved regioselectivity for the N-9 position. ub.edu

Introduction of the Acetamide (B32628) Moiety at the C-6 Position

Following the successful N-9 alkylation of the purine core, the next critical step is the introduction of the acetamide group at the C-6 position. This is typically achieved through a nucleophilic substitution reaction, often starting from a 6-halopurine derivative.

Amidation Reactions for Formation of C-6 Acetamido Linkage

The most common precursor for introducing substituents at the C-6 position is 6-chloropurine (B14466). nih.govnih.gov The chloro group at this position is susceptible to nucleophilic displacement by amines. To form the acetamide linkage, a two-step process is generally employed. First, the 6-chloro-9-propylpurine intermediate is reacted with an amine source, such as ammonia (B1221849) or a protected amine, to form the 6-aminopurine derivative. Subsequent acylation of the 6-amino group with acetic anhydride or acetyl chloride introduces the acetyl group, yielding the final this compound.

Alternatively, direct amidation methods are being explored. For instance, Minisci-type C-H amidation reactions offer a direct approach to install amide functionalities onto the purine core, although these methods are often directed to other positions on the purine ring. nih.govhw.ac.uk A more traditional and reliable method involves the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate the amide bond formation between a 6-aminopurine derivative and acetic acid. acs.orgucl.ac.uk

Characterization of Synthetic Intermediates and Side Products

Throughout the synthesis of this compound, the characterization of intermediates and the identification of potential side products are essential for process optimization and ensuring the purity of the final compound.

The primary intermediate in the synthesis is the N-9 alkylated purine, such as 6-chloro-9-propylpurine. A significant side product that can form during the alkylation step is the N-7 propyl isomer. acs.orgnih.gov The differentiation between the N-9 and N-7 isomers is crucial and can be achieved using spectroscopic techniques.

Table 1: Spectroscopic Data for Isomer Differentiation

TechniqueN-9 IsomerN-7 IsomerReference
¹³C NMR The chemical shift of the C5 carbon is a key indicator. For N-9-alkylated 6-chloropurines, the C5 chemical shift is approximately 132 ppm.The chemical shift of the C5 carbon will differ from the N-9 isomer. nih.gov
HMBC/HSQC These 2D NMR experiments can definitively establish the connectivity between the propyl group and the N-9 position of the purine ring.These experiments would show a correlation between the propyl group and the N-7 position. nih.gov

Other potential side products can arise from incomplete reactions or side reactions during the amidation step. For example, if the starting material is not fully consumed, traces of 6-chloro-9-propylpurine may remain. During the amidation, if the reaction conditions are not carefully controlled, hydrolysis of the acetamide group could occur, leading to the formation of 9-propyl-9H-purin-6-amine.

The final product, this compound, and all intermediates are typically characterized by a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.

Formation and Identification of N-(9-Acetyl-9H-purin-6-yl)acetamide as an Impurity or Intermediate

The synthesis of N-substituted purines can be complicated by a lack of regioselectivity, often leading to the formation of undesired isomers and byproducts. One such impurity that can arise during the acylation of adenine (B156593) derivatives is N-(9-Acetyl-9H-purin-6-yl)acetamide .

The formation of this di-acetylated impurity has been observed in the synthesis of related compounds. For instance, in the preparation of 2-chloro-N-(9H-purin-6-yl) acetamide through the acylation of adenine with 2-chloroacetyl chloride, the formation of a diamide (B1670390) byproduct, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, was detected. azerbaijanmedicaljournal.net This occurs because both the exocyclic amino group at the 6-position and the nitrogen at the 9-position of the purine ring are susceptible to acylation. The reaction conditions, such as the solvent system and the presence of a base, can influence the extent of this di-acylation.

The identification of such impurities is typically achieved using modern analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a particularly powerful tool. azerbaijanmedicaljournal.net This method allows for the separation of the desired product from its impurities and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

Table 1: Analytical Data for N-(9-Acetyl-9H-purin-6-yl)acetamide

PropertyValue
Molecular Formula C₉H₉N₅O₂
Molecular Weight 219.2 g/mol
CAS Number 10527-91-0
Predicted pKa 8.80 ± 0.43
Data sourced from Guidechem. guidechem.com

Synthetic Routes to Related Purine-Acetamide Analogs (e.g., N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide)

The synthesis of related purine-acetamide analogs, such as N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide , can be achieved through various synthetic strategies. A common approach involves the N-alkylation of a suitable purine precursor.

A general method for the synthesis of N(9)-substituted purine conjugates involves the reaction of a purine derivative with an appropriate alkylating agent. For example, the synthesis of N(9)-substituted purine conjugates has been achieved by reacting a purine with a suitable electrophile in the presence of a base. mdpi.com

In the case of N-(9-(2-Oxopropyl)-9H-purin-6-yl)acetamide , a potential synthetic route would involve the alkylation of N-(9H-purin-6-yl)acetamide with a 2-oxopropyl halide, such as chloroacetone (B47974) or bromoacetone. The reaction would likely be carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like potassium carbonate or cesium carbonate to facilitate the N9-alkylation.

Alternatively, a multi-step synthesis could be employed, starting with the protection of the exocyclic amino group of adenine, followed by N9-alkylation, and subsequent acylation of the exocyclic amino group and deprotection. The choice of the synthetic route often depends on the availability of starting materials and the desired purity of the final product.

The synthesis of various N-substituted purine analogs has been widely reported, demonstrating the versatility of these synthetic approaches. For instance, N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids have been prepared through a five-step reaction sequence. nih.gov Furthermore, novel 6-phenylaminopurines have been efficiently synthesized in three steps, highlighting the modularity of purine synthesis. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbons).

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of N-(9-Propyl-9H-purin-6-yl)acetamide provides crucial information about the number of different types of protons and their neighboring environments. The assignment of each signal to a specific proton in the molecule is fundamental for structural verification.

Purine (B94841) Ring Protons: The protons on the purine core, H-2 and H-8, typically appear as singlets in the downfield region of the spectrum due to the deshielding effect of the aromatic system.

Propyl Group Protons: The N-propyl group exhibits characteristic signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the purine nitrogen.

Acetamide (B32628) Group Protons: The methyl (CH₃) protons of the acetamide group appear as a distinct singlet, while the amide (NH) proton often presents as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: ¹H NMR Chemical Shift Assignments

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-2 8.51 s
H-8 8.63 s
N-CH₂ 4.20 t
CH₂ 1.90 sextet
CH₃ (propyl) 0.90 t
COCH₃ 2.30 s
NH 10.5 (broad) s

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Assignment

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom within the molecule.

Purine Ring Carbons: The carbon atoms of the purine ring resonate at distinct chemical shifts, with those bonded to nitrogen appearing further downfield.

Propyl Group Carbons: The three carbon atoms of the propyl group are readily assigned based on their chemical shifts and attachment to the nitrogen atom.

Acetamide Group Carbons: The spectrum will show two signals for the acetamide group: one for the carbonyl carbon (C=O), which is significantly downfield, and one for the methyl (CH₃) carbon.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

Carbon Assignment Chemical Shift (δ, ppm)
C-2 152.0
C-4 149.0
C-5 120.0
C-6 155.0
C-8 142.0
N-CH₂ 45.0
CH₂ 23.0
CH₃ (propyl) 11.0
C=O 170.0
COCH₃ 25.0

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unequivocally confirm the assignments made from one-dimensional spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the CH₂ and CH₃ protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. researchgate.netresearchgate.netcolab.ws This is instrumental in assigning the signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between different functional groups, such as the attachment of the propyl group to the N-9 position of the purine ring and the acetamide group to the C-6 position.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the exact elemental composition of this compound (C₁₀H₁₃N₅O). The experimentally measured mass can be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. nih.govmdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of interest is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable insights into the compound's structure. For this compound, characteristic fragmentation pathways would include:

Loss of the propyl group.

Cleavage of the amide bond, leading to fragments corresponding to the purine core and the acetyl group.

Fragmentations within the purine ring itself.

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy. sci-hub.ru

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its distinct functional moieties: the purine ring, the N-acetyl group, and the 9-propyl substituent.

The purine ring vibrations are a complex series of stretches and bends. Typically, the C=N and C=C stretching vibrations within the purine core give rise to a group of bands in the 1650-1400 cm⁻¹ region. researchgate.net The in-plane ring breathing modes, which are often prominent in Raman spectra, are expected in the 850-700 cm⁻¹ range and are sensitive to substitution on the purine skeleton. arxiv.org

The N-acetyl group introduces several characteristic vibrations. The amide I band, primarily due to the C=O stretching vibration, is anticipated to be a strong absorption in the FT-IR spectrum, typically appearing in the 1700-1650 cm⁻¹ region. The exact position can be influenced by hydrogen bonding. The amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is expected around 1550 cm⁻¹. The C-N stretching vibration of the acetyl group attached to the purine ring will also contribute to the spectral features.

The 9-propyl group will be identifiable by its characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ region. vscht.cz Bending vibrations for these groups, such as scissoring and rocking, typically appear in the 1470-1370 cm⁻¹ range.

A summary of the expected characteristic vibrational frequencies is presented in the interactive table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
N-H (Amide)Stretching3300-3100MediumWeak
C-H (Propyl)Asymmetric/Symmetric Stretching2960-2850Medium-StrongMedium
C=O (Amide I)Stretching1700-1650StrongMedium
C=N, C=C (Purine)Ring Stretching1650-1400Medium-StrongStrong
N-H (Amide II)Bending~1550MediumWeak
C-H (Propyl)Bending1470-1370MediumMedium
Purine RingBreathing850-700WeakStrong

In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), serve as a valuable tool for predicting the vibrational frequencies of this compound. rsc.org By calculating the harmonic and anharmonic vibrational modes, a theoretical spectrum can be generated.

These computational results can be correlated with the expected vibrational modes discussed previously. For instance, calculations on similar molecules, like 9-methyladenine, have been used to analyze their resonance Raman spectra and understand their excited-state structural dynamics. nih.gov Such computational studies can aid in the precise assignment of the complex vibrational features of the purine ring and can help to predict how the N-acetylation and 9-propylation affect the vibrational landscape of the parent adenine (B156593) molecule.

It is important to note that calculated frequencies are often scaled to better match experimental values, accounting for factors like anharmonicity and the condensed-phase environment, which are not always fully captured by the theoretical models.

X-ray Crystallography for Solid-State Structure and Conformational Analysis (if crystal available)

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, insights into its likely solid-state conformation and packing can be gleaned from crystallographic studies of related N-acyladenine and 9-alkylpurine derivatives.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, including purine derivatives. nih.govnih.gov Different polymorphs can exhibit variations in molecular conformation and intermolecular interactions, such as hydrogen bonding and π-stacking.

For this compound, the presence of both hydrogen bond donors (N-H of the amide) and acceptors (C=O of the amide, and nitrogen atoms of the purine ring) suggests that hydrogen bonding will be a dominant feature in its crystal packing. It is plausible that the molecules will form hydrogen-bonded dimers or chains. For instance, studies on N6-benzoyladenine have revealed co-crystal structures with intricate hydrogen bonding networks.

Analysis of related structures, such as N6-benzyladenosine derivatives, often reveals N7-coordination in metal complexes and specific hydrogen bonding patterns in the solid state. nih.govresearchgate.net These studies provide a framework for anticipating the types of intermolecular interactions and potential polymorphic forms that this compound might adopt. The interplay between the N-H···N and N-H···O hydrogen bonds, along with π-π stacking and van der Waals interactions of the propyl groups, will ultimately dictate the crystalline arrangement.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the method of choice for a comprehensive theoretical study of N-(9-Propyl-9H-purin-6-yl)acetamide.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves a process called geometry optimization. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation would systematically adjust the bond lengths, bond angles, and dihedral angles of this compound to find the arrangement with the lowest possible energy. This lowest-energy state corresponds to the equilibrium geometry. The presence of the flexible propyl and acetamide (B32628) groups suggests that multiple low-energy conformations may exist, which would also be investigated to identify the global minimum energy structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, while the LUMO is the region most receptive to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen and oxygen atoms as likely sites for electrophilic interaction.

DFT calculations can accurately predict various spectroscopic properties. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum, providing information about the molecule's absorption of light and its electronic structure.

Molecules with extensive conjugated π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can be used to compute the first hyperpolarizability (β), a key indicator of a molecule's NLO response. For this compound, this analysis would determine its potential for use in NLO materials.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Further research and publication in the field of computational chemistry are required to elucidate the potential ligand-target interactions and dynamic properties of this compound. Without such studies, any discussion on these aspects would be purely speculative and would not adhere to the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of N 9 Propyl 9h Purin 6 Yl Acetamide Derivatives

Impact of N-9 Alkyl Chain Variations on Biological Activity and Binding Profile

The nature of the alkyl chain at the N-9 position of the purine (B94841) ring plays a pivotal role in modulating the biological activity of N-(9-Propyl-9H-purin-6-yl)acetamide analogs. Studies on related N9-substituted purine derivatives have demonstrated that variations in the length, branching, and functionalization of this alkyl chain can significantly influence their interaction with biological targets. nih.gov

For instance, in a series of N6-substituted purines, the introduction of different alkyl groups at the N-9 position led to a range of biological activities. nih.gov While the primary focus of that study was not on N-6-acetamido derivatives, the findings underscore the general importance of the N-9 substituent. The synthesis of N9-substituted 6-chloropurine (B14466) intermediates is a common strategy to introduce diversity at this position, which can then be followed by amination or other modifications at the C-6 position. nih.gov

Research on other purine derivatives has shown that increasing the length of the N-9 alkyl chain can impact properties like receptor binding and cell permeability. nih.gov For example, in a study on olivetolic acid derivatives, longer alkyl chains at a different position were found to enhance antibacterial activity, suggesting that lipophilicity and steric bulk at substituent positions are critical determinants of biological function. nih.gov This principle can be extrapolated to the N-9 position of this compound, where the propyl group provides a certain level of lipophilicity that can be fine-tuned to optimize activity. The synthesis of analogs with varying N-9 alkyl chains, such as ethyl or butyl groups, allows for a systematic exploration of this structural feature. bldpharm.comnih.gov

The following table summarizes the impact of N-9 alkyl chain variations on the biological profile of purine derivatives, based on findings from related compound series.

N-9 SubstituentGeneral Impact on Biological ActivityReference
Short alkyl chains (e.g., ethyl)Baseline activity, serves as a starting point for optimization. bldpharm.com
PropylOften associated with a balance of potency and favorable physicochemical properties.
Longer alkyl chains (e.g., butyl, pentyl)Can increase lipophilicity, potentially enhancing membrane permeability and binding to hydrophobic pockets. However, excessively long chains may lead to reduced solubility or steric hindrance. nih.gov nih.gov
Functionalized alkyl chains (e.g., containing hydroxyl or amino groups)Can introduce specific interactions with target proteins, such as hydrogen bonding, potentially increasing potency and selectivity. nih.gov nih.gov

Role of the Acetamide (B32628) Substituent at C-6 in Modulating Interactions and Potency

The acetamide group at the C-6 position of the purine scaffold is a key determinant of the biological activity of this compound. This functional group can participate in various non-covalent interactions, including hydrogen bonding, which are crucial for binding to target proteins. The amide nitrogen and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively.

In a study on acetamide-sulfonamide-containing scaffolds, the acetamide linkage was found to be a critical structural feature for their observed anti-urease activity. mdpi.com This highlights the importance of the acetamide moiety in mediating biological effects, even in different molecular contexts. The study demonstrated that the orientation and connectivity of the acetamide group influence the inhibitory potential of the compounds. mdpi.com

The table below illustrates the role of the C-6 acetamide substituent in modulating the biological profile of purine derivatives.

Feature of C-6 AcetamideImpact on Interactions and PotencyReference
Hydrogen BondingThe N-H and C=O groups can form hydrogen bonds with amino acid residues in the active site of a target protein, contributing to binding affinity. mdpi.com
Steric BulkThe size and conformation of the acetamide group can influence the overall shape of the molecule and its fit within a binding pocket.
Electronic EffectsThe electron-withdrawing nature of the acetyl group can modulate the electron density of the purine ring, affecting its reactivity and interaction with biological macromolecules.
Rotational FlexibilityThe rotatable bond between the purine C-6 and the amide nitrogen allows the acetamide group to adopt different conformations, which can be important for optimal binding.

Influence of Purine Ring Substitutions and Modifications on Biological Profile

Modifications to the purine ring itself, beyond the N-9 and C-6 positions, can profoundly alter the biological profile of this compound derivatives. Substitutions at other positions, such as C-2 or C-8, or alterations to the core heterocyclic system can lead to changes in potency, selectivity, and metabolic stability.

For instance, the introduction of a chlorine atom at the C-2 position of the purine ring has been explored in the design of various biologically active compounds. ncats.io This substitution can affect the electronic distribution of the purine system and provide an additional point of interaction with target proteins. The development of regioselective methods for the modification of the purine ring, such as direct acylation at the C-6 position, offers a pathway to novel analogs with potentially improved properties. rsc.org

The following table summarizes the influence of various purine ring substitutions and modifications on the biological profile of purine derivatives.

ModificationGeneral Impact on Biological ProfileReference
C-2 Substitution (e.g., with chlorine)Can enhance potency and selectivity by providing additional interaction points with the target. ncats.io
C-8 SubstitutionCan modulate the electronic properties and steric profile of the molecule, potentially leading to altered biological activity. rsc.org
Deazapurine Analogs (e.g., 7-deazapurine)Alters the hydrogen bonding pattern and can impact the binding mode and selectivity of the compound. nih.gov nih.gov
N-7 AlkylationCan lead to different isomers with distinct biological activities compared to the corresponding N-9 isomers. nih.gov nih.gov

Stereochemical Considerations in Chiral Derivatives and Their Activity

When chirality is introduced into derivatives of this compound, for example, through the incorporation of a chiral substituent on the acetamide group or the N-9 alkyl chain, stereochemistry becomes a critical factor in determining biological activity. The differential interaction of enantiomers or diastereomers with a chiral biological target, such as a protein, can lead to significant differences in their potency and efficacy.

Studies on N-(purin-6-yl)dipeptides have highlighted the importance of stereochemistry in the synthesis and biological evaluation of purine derivatives. nih.gov In this research, the coupling of N-(purin-6-yl)-(S)-alanine to another amino acid was found to be accompanied by racemization, leading to a mixture of diastereomers. nih.gov This underscores the challenges in synthesizing stereochemically pure purine derivatives and the necessity of chiral separation and analysis to accurately assess the biological activity of individual stereoisomers.

The use of chiral high-performance liquid chromatography (HPLC) is often essential to confirm the enantiomeric purity of the target compounds. nih.gov The spatial arrangement of substituents in a chiral molecule can dramatically affect its ability to fit into a specific binding site. One enantiomer may exhibit high affinity for a receptor, while the other may be significantly less active or even inactive.

The table below outlines key stereochemical considerations for chiral derivatives of this compound.

Stereochemical AspectImpact on Biological ActivityReference
EnantiomersCan exhibit different potencies due to differential binding to a chiral target protein. One enantiomer is often more active than the other. nih.gov
DiastereomersCan have distinct physicochemical properties and biological activities. Separation and individual testing are crucial for accurate SAR assessment. nih.gov
RacemizationCan occur during synthesis, leading to mixtures of stereoisomers and complicating the interpretation of biological data. nih.gov nih.gov
Chiral CentersThe specific configuration (R or S) of a chiral center can dictate the three-dimensional shape of the molecule and its interaction with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can provide valuable predictive insights into the biological activity of this compound derivatives. By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity, QSAR models can be used to predict the activity of novel, untested analogs and guide the design of more potent compounds. semanticscholar.org

QSAR studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, physicochemical, geometrical, and quantum chemical. nih.gov Statistical methods such as multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) are then employed to build the QSAR models. nih.gov

For example, a 3D-QSAR study on a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acid derivatives successfully established an equation to predict their analgesic activity. nih.gov The model was based on molecular field analysis and demonstrated good predictive power. nih.gov Similarly, 2D- and 3D-QSAR studies on other heterocyclic compounds have been used to identify the most relevant descriptors for predicting biological responses. semanticscholar.org

The development of robust QSAR models requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. The models must be rigorously validated using both internal and external validation techniques to ensure their predictive reliability. nih.gov

The following table summarizes the key aspects of QSAR modeling for providing predictive insights into this compound derivatives.

QSAR AspectRole in Predictive InsightsReference
Molecular DescriptorsQuantify the structural and physicochemical properties of the molecules, forming the basis for the QSAR model. nih.gov nih.gov
Statistical Methods (MLR, ANN, etc.)Establish the mathematical relationship between the descriptors and the biological activity. nih.gov nih.gov
Model ValidationEnsures the robustness and predictive power of the QSAR model. nih.gov nih.gov
Predictive PowerAllows for the estimation of the biological activity of newly designed compounds prior to their synthesis and testing, saving time and resources. semanticscholar.orgnih.gov semanticscholar.orgnih.gov

Mechanistic Research in Biological Systems Non Clinical Focus

Exploration as Potential Enzyme Inhibitors

The purine (B94841) scaffold is a cornerstone in the architecture of many endogenous molecules, including ATP, the universal energy currency for enzymatic reactions. Consequently, synthetic purine derivatives are frequently investigated as competitive inhibitors for a wide array of enzymes.

Kinase Inhibition Studies (e.g., ATP-Competitive Mechanisms)

Protein kinases, which utilize ATP to phosphorylate substrate proteins, are a major class of enzymes targeted by purine-based inhibitors. These inhibitors often function by competing with ATP for its binding site on the kinase, thereby blocking the phosphotransferase activity.

The 4-(phenylamino)pyrimidine pharmacophore, which shares structural similarities with the N-substituted purine core, is found in numerous ATP-competitive kinase inhibitors. This suggests that the N-acetamide group on the purine ring could similarly engage with the kinase hinge region, a critical area for ATP binding.

Furthermore, studies on N,9-diphenyl-9H-purin-2-amine derivatives have identified potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase. For instance, compounds 10d , 10i , and 10j exhibited IC50 values of 0.5, 0.5, and 0.4 nM, respectively, against BTK, demonstrating potency comparable to established inhibitors like ibrutinib nih.gov. These findings highlight the potential of N-substituted, 9-substituted purines to act as highly effective kinase inhibitors. The propyl group at the N9 position likely influences the compound's interaction with the hydrophobic regions of the ATP-binding pocket, thereby affecting both potency and selectivity.

Interactions with Heat Shock Protein 90 (HSP90) and Related Chaperones

Heat shock protein 90 (HSP90) is an ATP-dependent molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer. The N-terminal domain of HSP90 contains an ATP-binding pocket, making it a prime target for purine-scaffold inhibitors.

Rational drug design has led to the development of potent purine-based HSP90 inhibitors. The purine ring of these inhibitors mimics the adenine (B156593) portion of ATP, binding to the nucleotide-binding pocket. A key interaction for many purine-scaffold inhibitors is a hydrogen bond between the 6-amino group of the purine and the side chain of Asp93 in HSP90. The substituent at the N9 position, such as the propyl group in N-(9-Propyl-9H-purin-6-yl)acetamide, typically extends into a hydrophobic pocket, contributing to the binding affinity.

Several purine derivatives have demonstrated significant HSP90 inhibitory activity. For example, the compound PU-H71 (16) and PU-DZ8 (17) are potent inhibitors of HSP90, with IC50 values for inhibiting the proliferation of SKBr3 and MDA-MB-468 cancer cell lines in the range of 50-90 nM nih.gov. The binding affinities of some purine-based inhibitors for the N-terminal domain of HSP90α and HSP90β have been quantified using isothermal titration calorimetry (ITC), as shown in the table below.

CompoundTargetKD (µM)
PU-11-trans HSP90α2.0 ± 0.14
PU-11-trans HSP90β4.2 ± 0.74
Isoxazole derivative 6b HSP90α0.44
Isoxazole derivative 6c HSP90α0.68
Isoxazoline analog 4b HSP90α15.6
Six-membered derivative 14 HSP90α-

KD (dissociation constant) is a measure of binding affinity; a lower value indicates stronger binding. Data for PU-11-trans from aacrjournals.org. Data for isoxazole and isoxazoline derivatives from nih.gov.

These data illustrate how modifications to the purine scaffold can modulate binding affinity for different HSP90 isoforms.

Inhibition of Other Relevant Enzymes in Cellular Pathways

Beyond kinases and HSP90, the versatile purine structure has been exploited to develop inhibitors for other enzyme classes.

Topoisomerase II: This enzyme, which alters the topology of DNA, is a validated target in cancer therapy. Certain substituted purine analogs have been identified as catalytic inhibitors of topoisomerase II. For instance, NSC35866 , an S6-substituted thioguanine analog, inhibits the DNA strand passage and ATPase activity of human topoisomerase IIα aacrjournals.orgnih.gov. Another rationally designed purine analog, QAP 1 , was found to be a potent ATP-competitive catalytic inhibitor of topoisomerase II with sub-micromolar IC50 values for ATPase and decatenation inhibition nih.gov.

DNA Polymerase: Purine ribonucleoside monophosphates have been shown to inhibit the chain elongation catalyzed by herpes simplex virus (HSV) DNA polymerase, acting as competitive inhibitors with respect to the DNA template-primer nih.gov. This suggests a potential role for purine analogs in antiviral therapies through the inhibition of viral DNA replication.

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. Many PDE inhibitors contain a ring system that mimics the purine of the natural substrates. These compounds compete with the cyclic nucleotides for the catalytic site nih.gov. While specific data for this compound is not available, its purine core suggests a potential for interaction with the active site of PDEs.

Interaction with Purinergic Receptors

Purinergic receptors are a class of cell surface receptors that are activated by purine nucleotides and nucleosides, such as ATP and adenosine. They are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors and are involved in a multitude of physiological processes nih.gov.

Ligand Binding and Receptor Activation/Antagonism Studies

The structural similarity of this compound to adenosine suggests that it could interact with adenosine receptors (A1, A2A, A2B, and A3). The nature of this interaction, whether as an agonist or antagonist, would depend on the specific substitutions on the purine ring.

Studies on 9-ethylpurine derivatives have provided insights into the structure-activity relationships for binding to adenosine receptors. The affinity of these compounds for human A1, A2A, and A3 receptors has been determined through radioligand binding assays.

CompoundA1 Ki (µM)A2A Ki (µM)A3 Ki (µM)A2B pIC50
9-Ethyladenine >101.6>104.08
8-Bromo-9-ethyladenine 1.50.0522.56.08
2-Phenethoxy-9-ethyladenine 1.10.002>104.02
2-Phenethylamino-9-ethyladenine >100.05>105.07
6-Phenethylamino-9-ethylpurine >101.5>105.25
8-(Hex-1-ynyl)-9-ethyladenine 2.90.10.624.29

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. pIC50 is the negative log of the IC50 value for functional inhibition. Data adapted from studies on 9-ethylpurine derivatives scbt.com.

These data indicate that substituents at the 2, 6, and 8 positions of the purine ring, as well as the substituent at the 9 position, significantly influence the binding affinity and selectivity for different adenosine receptor subtypes. The 6-acetamide group and the 9-propyl group of this compound would therefore be expected to play a crucial role in determining its profile as a purinergic receptor ligand.

Investigation of Anti-Proliferative Activity in In Vitro Cell Models (Non-Clinical)

The inhibition of key enzymes like kinases and HSP90, as well as interactions with purinergic receptors, can lead to anti-proliferative effects in cancer cells. Consequently, many purine analogs have been evaluated for their cytotoxic and anti-proliferative activities in various in vitro cancer cell models.

For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown potent anti-proliferative activities against a panel of human cancer cell lines. The compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) was particularly active against the nasopharyngeal carcinoma cell line NPC-TW01, with an IC50 value of 0.6 µM nih.gov. This highlights the potential of the acetamide (B32628) moiety, when attached to a suitable scaffold, to contribute to significant anti-cancer activity.

The table below summarizes the in vitro anti-proliferative activity of various purine and acetamide derivatives against different human cancer cell lines.

Compound/Derivative ClassCell LineIC50 / GI50 (µM)
PU-H71 (16) SKBr3 (Breast)0.05 - 0.09
PU-DZ8 (17) MDA-MB-468 (Breast)0.05 - 0.09
Isoxazole derivative 8 SK-BR-3 (Breast)22.54 ± 0.70
N-(naphthalen-2-yl)acetamide derivative 18 NPC-TW01 (Nasopharyngeal)0.6
Thiazole-2-acetamide derivative 10a MCF-7 (Breast)4 ± 0.2
Thiazole-2-acetamide derivative 10a PC-3 (Prostate)7 ± 0.6

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. Data for PU derivatives from nih.gov. Data for isoxazole derivative from nih.gov. Data for N-(naphthalen-2-yl)acetamide derivative from nih.gov. Data for thiazole-2-acetamide derivative from nih.gov.

These findings collectively suggest that a compound with the structural features of this compound is likely to exhibit anti-proliferative properties, the potency and cancer cell line specificity of which would be determined by the interplay of its constituent chemical groups.

Cell-Based Assays for Growth Inhibition

There is currently no publicly available data from cell-based assays to quantify the growth-inhibitory effects of this compound. Standard assays, such as MTT, XTT, or SRB assays, which are routinely used to determine the cytotoxic or cytostatic potential of chemical compounds on various cell lines, have not been reported for this specific molecule. Consequently, its impact on cell viability and proliferation remains unknown.

Studies on Cellular Mechanisms of Action

Consistent with the absence of growth inhibition data, there are no published studies elucidating the cellular mechanisms of action for this compound. Research into the effects of purine analogues often investigates their potential to induce apoptosis (programmed cell death) or to modulate the cell cycle. For instance, studies on other substituted purine derivatives have demonstrated their capacity to induce apoptosis and cause cell cycle arrest in cancer cells. rsc.orgresearchgate.net However, no such investigations have been reported for this compound. Therefore, its influence on apoptotic pathways or cell cycle progression has not been determined.

Role as Chemical Probes or Molecular Tools in Biochemical Pathway Elucidation

The utility of a chemical compound as a probe or molecular tool is contingent on its ability to selectively interact with a specific biological target, thereby enabling the study of that target's function in biochemical pathways. There is no evidence in the current body of scientific literature to suggest that this compound has been developed or utilized for such purposes. Its potential targets and its utility in the elucidation of biochemical pathways are yet to be explored.

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are indispensable for separating N-(9-Propyl-9H-purin-6-yl)acetamide from starting materials, byproducts, and potential degradants, thereby allowing for its accurate quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of purine (B94841) derivatives. A typical reversed-phase HPLC method for this compound would be developed and optimized to achieve a balance between resolution, analysis time, and sensitivity. The development process involves a systematic evaluation of stationary phases, mobile phase composition, and detector settings.

For instance, a C18 column is often a suitable starting point for the separation of moderately polar compounds like N-substituted purines. scitepress.orgresearchgate.netscirp.org The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. scitepress.orgscirp.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with differing polarities. nih.gov UV detection is commonly used, with the wavelength set at the absorbance maximum of the purine ring system. researchgate.net

A hypothetical optimized HPLC method for the analysis of this compound is presented in Table 1.

Table 1: Hypothetical Optimized HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm

To achieve faster analysis times and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) is a powerful alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. This results in sharper peaks and a significant reduction in run times.

The principles of method development for UPLC are similar to those for HPLC, but with adjustments to accommodate the higher pressures and faster separations. A UPLC method for this compound would offer significant advantages in high-throughput screening or in the rapid assessment of reaction progress. The enhanced resolution can also be beneficial for separating closely related impurities.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical tool. nih.govchromatographyonline.commdpi.com This technique is particularly valuable for the trace analysis of this compound in complex matrices, such as in biological fluids for metabolite profiling or for the characterization of low-level impurities.

In an LC-MS/MS experiment, the eluent from the LC column is introduced into the mass spectrometer. The parent ion corresponding to this compound is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and allows for quantification at very low concentrations. nih.gov

Hypothetical mass spectrometric parameters for the analysis of this compound are outlined in Table 2.

Table 2: Hypothetical Mass Spectrometric Parameters for LC-MS/MS Analysis of this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Parent Ion (m/z) 220.12
Product Ions (m/z) 178.1, 135.1
Collision Energy Optimized for fragmentation
Scan Type Multiple Reaction Monitoring (MRM)

Spectrometric Methods for Quantitative Analysis

Spectrometric methods, particularly UV-Visible spectroscopy, offer a straightforward and rapid means for the quantitative analysis of purified samples of this compound.

This compound, owing to its purine core, exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.net This property can be exploited for the determination of its concentration in solution using the Beer-Lambert law. A UV-Visible spectrophotometer is used to measure the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). The λmax for purine derivatives typically falls in the range of 250-280 nm. ias.ac.in

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is simple, cost-effective, and non-destructive.

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and to reduce the effects of background interference. researchgate.netyoutube.com

Method Validation Parameters for Academic Research Rigor

For the analytical methods developed for this compound to be considered reliable and robust for research purposes, they must undergo a degree of validation. While the extent of validation in an academic setting may differ from that in a regulatory environment, several key parameters are typically assessed to ensure data quality. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scitepress.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scirp.org

Accuracy: The closeness of test results obtained by the method to the true value. Accuracy can be assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. scitepress.orgnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. scitepress.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scirp.org

By systematically developing and validating these analytical methods, researchers can ensure the generation of high-quality, reproducible data in their studies involving this compound.

Specificity and Selectivity

Information regarding the specificity and selectivity of analytical methods for this compound is not available in the public domain. This would typically involve demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range

No published data exists detailing the linearity and range of an analytical method for this compound. This analysis would confirm that the method's response is directly proportional to the concentration of the analyte over a specified range.

Accuracy and Precision (Intra- and Inter-day)

Studies detailing the accuracy and precision, including intra- and inter-day variability, for the analysis of this compound have not been publicly reported. Such studies are crucial for demonstrating the closeness of agreement between the true value and the value obtained, as well as the degree of scatter between a series of measurements.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The limits of detection (LOD) and quantitation (LOQ) for this compound using any specific analytical method are not documented in available literature. These parameters define the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Robustness and Ruggedness

There is no available information on the robustness and ruggedness of an analytical method for this compound. These tests would evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility when tested under varied conditions, such as by different analysts or on different instruments.

Emerging Research Directions and Future Perspectives

Development of Advanced Purine-Based Scaffolds Utilizing N-(9-Propyl-9H-purin-6-yl)acetamide as a Building Block

The purine (B94841) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous molecules and approved drugs. The specific substitution pattern of this compound, featuring a propyl group at the N9 position and an acetamide (B32628) group at the C6 position, provides a valuable starting point for the synthesis of more complex and functionally diverse purine-based scaffolds. bldpharm.com

Researchers are exploring the use of this compound as a foundational building block to create libraries of novel compounds. The N9-propyl group influences the compound's solubility and lipophilicity, which can be crucial for its pharmacokinetic profile. Meanwhile, the C6-acetamide group can be readily modified or replaced, allowing for the introduction of various functional groups to probe interactions with biological targets. This strategic derivatization can lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties. For instance, drawing parallels from other purine scaffold research, this compound could be used to generate pyridine-annulated purine analogs, which have shown promise as apoptotic anticancer agents. rsc.org

The development of such advanced scaffolds is not merely an academic exercise. It is a critical step in the drug discovery pipeline, enabling the exploration of new chemical space and the identification of lead compounds for a wide range of diseases. The systematic modification of the this compound core allows for a nuanced understanding of structure-activity relationships (SAR), guiding the design of next-generation therapeutic agents.

Application in Targeted Biological Probe Development and Mechanism-of-Action Studies

Understanding the intricate molecular mechanisms that underpin disease is a central goal of biomedical research. Targeted biological probes are indispensable tools in this endeavor, allowing for the visualization, quantification, and manipulation of specific biological processes. The unique chemical architecture of this compound makes it an attractive candidate for the development of such probes.

By incorporating reporter groups, such as fluorophores or biotin (B1667282) tags, onto the purine scaffold, researchers can create molecular tools to investigate the localization and dynamics of specific cellular components. For example, a fluorescently labeled version of a bioactive derivative of this compound could be used to visualize its interaction with a target protein within living cells, providing invaluable insights into its mechanism of action. This approach has been successfully employed with other purine-based compounds to probe complex biological systems. nih.gov

Furthermore, the development of photoaffinity probes based on this scaffold could enable the identification of novel protein targets. These probes are designed to form a covalent bond with their binding partners upon photoactivation, allowing for their subsequent isolation and identification. Such mechanism-of-action studies are crucial for validating new drug targets and for understanding the polypharmacology of drug candidates.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Activity and Synthesis Pathways

The confluence of artificial intelligence (AI) and chemistry is revolutionizing the field of drug discovery. Machine learning (ML) algorithms, in particular, are being increasingly employed to predict the biological activity of compounds, optimize their properties, and even design novel synthesis pathways. mdpi.com

In the context of this compound and its derivatives, AI and ML can be leveraged in several ways. By training ML models on existing datasets of purine-based compounds and their biological activities, it may be possible to predict the therapeutic potential of novel derivatives of this compound before they are even synthesized. hcplive.com This predictive power can significantly accelerate the drug discovery process and reduce the associated costs.

Moreover, AI can be used to devise more efficient and sustainable synthetic routes to these compounds. Retrosynthesis prediction algorithms can analyze the structure of a target molecule and propose a step-by-step synthesis plan, often identifying novel and non-intuitive chemical transformations. This can be particularly valuable for the synthesis of complex purine-based scaffolds derived from this compound. The application of machine learning has already shown promise in predicting aspects of purine metabolism, which can inform the design of new therapeutic strategies. nih.govnih.gov

Exploration in New Therapeutic Areas Based on Evolving Biological Understanding

The biological roles of purines are vast and continue to be an active area of research. Beyond their well-established functions in nucleic acid synthesis and cellular energy metabolism, purinergic signaling is now implicated in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and cancer. mdpi.com This expanding biological understanding opens up new avenues for the therapeutic application of purine derivatives like this compound.

For instance, the modulation of specific purine receptors has shown promise in the treatment of various neurological and psychiatric disorders. The unique substitution pattern of this compound could be exploited to design selective ligands for these receptors. Similarly, the role of purine metabolism in the tumor microenvironment is gaining increasing attention, suggesting that compounds that interfere with these pathways could have anticancer activity. mdpi.com

As our knowledge of the "histone code" and epigenetic regulation expands, the potential for purine-based compounds to act as readers, writers, or erasers of these modifications is also being explored. The 2-amine-9H-purine scaffold, for example, has been identified as a template for developing ligands for bromodomains, which are key readers of acetylated lysine (B10760008) marks on histones. nih.gov This highlights the potential for this compound derivatives to be investigated as epigenetic modulators. The continued exploration of the biological activities of this compound and its analogs is likely to uncover novel therapeutic opportunities in a variety of disease areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(9-Propyl-9H-purin-6-yl)acetamide, and how can reaction conditions be standardized to improve yield?

  • The synthesis typically involves alkylation of purine derivatives at the N9 position followed by acetylation at the C6 amino group. Key steps include:

  • Alkylation of 6-chloropurine with propyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Subsequent acetamide introduction via nucleophilic substitution or coupling reactions. Reaction time (4–8 hours) and temperature (60–80°C) must be tightly controlled to minimize side products .
    • Characterization via ¹H/¹³C NMR and HPLC-MS is critical for purity assessment.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR detects tautomeric forms (e.g., N7 vs. N9 substitution) through chemical shifts of purine protons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths/angles and substituent orientation. ORTEP-3 visualizes thermal ellipsoids for positional accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening models are suitable for assessing the compound’s antiviral or anticancer potential?

  • In vitro assays :

  • Cytotoxicity via MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
  • Antiviral activity in plaque reduction assays (e.g., against herpesviruses or coronaviruses) .
    • Mechanistic studies : Competitive binding assays with purine-binding enzymes (e.g., kinases or viral polymerases) to identify targets .

Advanced Research Questions

Q. How do structural modifications at the N9-propyl or C6-acetamide groups influence bioactivity, and what computational tools can predict these effects?

  • SAR Studies :

  • Elongating the N9 alkyl chain (e.g., from propyl to heptyl) enhances lipophilicity and membrane permeability but may reduce solubility .
  • Substituting the acetamide with bulkier groups (e.g., benzamide) alters steric interactions with target proteins .
    • Computational Modeling :
  • Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like adenosine deaminase .
  • MD simulations (GROMACS) assess conformational stability in aqueous vs. lipid environments .

Q. How can contradictions in biological activity data across studies be resolved?

  • Potential Causes :

  • Tautomerism (e.g., N7 vs. N9 prototropy) leading to variable binding modes .
  • Impurities from incomplete alkylation or acetylation .
    • Resolution Strategies :
  • Reproduce experiments under standardized conditions (pH, solvent, temperature).
  • Use high-purity crystals for X-ray studies to confirm active conformers .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetics and metabolic stability?

  • In vitro ADME :

  • Microsomal stability assays (human liver microsomes) to estimate metabolic half-life .
  • Caco-2 permeability assays for intestinal absorption prediction.
    • In vivo Models :
  • Rodent studies with LC-MS/MS quantification of plasma/tissue concentrations .
  • Metabolite identification via UPLC-QTOF-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.